6-(Benzylsulfanyl)-2-iodo-5H-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
919802-66-7 |
|---|---|
Molecular Formula |
C12H9IN4S |
Molecular Weight |
368.20 g/mol |
IUPAC Name |
6-benzylsulfanyl-2-iodo-5H-purine |
InChI |
InChI=1S/C12H9IN4S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
InChI Key |
BHQMKSQTWDWSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=NC=NC32)I |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 6 Benzylsulfanyl 2 Iodo 5h Purine Derivatives
Reactivity at the 2-Iodo Position
The carbon-iodine bond at the C2 position of the purine (B94841) ring is a key site for synthetic modification. The iodine atom serves as an excellent leaving group in various transformations, particularly in transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron species with an organohalide, is extensively used for the functionalization of halopurines. researchgate.net The reactivity of the halide in these reactions generally follows the order I > Br > Cl, making the 2-iodo group on the purine ring highly susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. libretexts.org
The Suzuki-Miyaura reaction has been successfully applied to introduce a wide variety of aryl and heteroaryl groups at the C2 and C6 positions of the purine core. avcr.cz For 2-iodopurine derivatives, coupling with various arylboronic acids proceeds efficiently under palladium catalysis, providing access to a diverse library of 2-arylpurine compounds. researchgate.netavcr.cz These reactions are typically performed in the presence of a base, which activates the boronic acid for transmetalation. organic-chemistry.org
| Reactants | Catalyst System | Conditions | Product Type | Reference |
| Halopurine, Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., phosphine) | Base (e.g., K₂CO₃, KF), Solvent (e.g., Dioxane, Water) | Arylpurine | avcr.czorganic-chemistry.org |
| 5-Iodouridine, Boronic Acid | Pd(OAc)₂, ADHP/DMADHP | pH 8.5, 37°C | Functionalized RNA | nih.gov |
| Halopurine Nucleosides, Arylboronic Acids | Pd(OAc)₂/TPPTS | Aqueous media | Arylpurine Nucleosides | researchgate.net |
This table represents typical conditions for Suzuki-Miyaura reactions on halogenated purine systems.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the purine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, especially at the C2, C6, and C8 positions. In these reactions, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org
For SNAr reactions on halopurines, the typical reactivity order of the leaving group is F > Cl ≈ Br > I when the rate-determining step is the initial nucleophilic attack. nih.gov However, this order can be inverted (I > Br > Cl > F) with weakly basic nucleophiles like aniline, where the reaction can be autocatalytic. researchgate.net The addition of an acid catalyst can eliminate this effect by protonating a ring nitrogen, which enhances the electrophilicity of the purine system and restores the F > I > Br > Cl reactivity order. researchgate.net Therefore, the 2-iodo group can be displaced by various nucleophiles, although it may be less reactive than other halogens depending on the specific nucleophile and reaction conditions. researchgate.net
Formation of Carbon-Carbon (C-C), Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O), and Carbon-Sulfur (C-S) Bonds
The reactivity of the 2-iodo position is harnessed to form a variety of covalent bonds, significantly diversifying the molecular architecture.
Carbon-Carbon (C-C) Bonds: As detailed under Suzuki-Miyaura reactions (Section 3.1.1), the 2-iodo group is readily converted into a C-C bond by coupling with organoboron reagents. researchgate.net This method is paramount for synthesizing 2-aryl and 2-vinyl purine derivatives. researchgate.net Other palladium-catalyzed reactions, such as Sonogashira (with terminal alkynes) and Stille (with organostannanes) couplings, also provide effective routes for C-C bond formation at this position.
Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O), and Carbon-Sulfur (C-S) Bonds: These bonds are typically formed via SNAr reactions. researchgate.net A wide range of nucleophiles can be employed to displace the 2-iodo group:
C-N Bonds: Amines (aliphatic and aromatic) and azides can serve as nitrogen nucleophiles.
C-O Bonds: Alcohols and phenols, usually in the presence of a base, can act as oxygen nucleophiles.
C-S Bonds: Thiols are effective sulfur nucleophiles for displacing the halide.
The efficiency of these SNAr reactions at the 2-iodo position can be influenced by factors such as the nucleophile's strength and the use of acid catalysis to activate the purine ring. researchgate.net
Reactivity at the 6-Benzylsulfanyl Position
The 6-benzylsulfanyl group offers a different mode of reactivity. While stable under many conditions used to modify the 2-position, it can be activated through oxidation to facilitate subsequent substitution reactions.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the 6-benzylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a critical step for activating the C6 position for nucleophilic attack. acs.org Oxidation increases the electrophilicity of the C6 carbon by converting the sulfur into a strongly electron-withdrawing sulfinyl or sulfonyl group.
A variety of oxidizing agents can be used for this purpose, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® being common choices. orientjchem.orgmdpi.com Careful control of stoichiometry and reaction conditions can often allow for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.orgjsynthchem.com The sulfone, being a more powerful electron-withdrawing group, is an excellent leaving group in subsequent substitution reactions. researchgate.net
| Substrate | Oxidizing Agent | Product | Reference |
| Alkyl Aryl Sulfide | m-Chloroperbenzoic Acid | Alkyl Aryl Sulfoxide | orientjchem.org |
| Alkyl Aryl Sulfide | Oxone® | Alkyl Aryl Sulfone | orientjchem.org |
| Sulfide | Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone (catalyst dependent) | organic-chemistry.orgjsynthchem.com |
This table illustrates common reagents for the oxidation of sulfides.
Subsequent Substitution Reactions of Oxidized Benzylsulfanyl Derivatives
Once oxidized to the 6-benzylsulfonyl derivative, the purine becomes highly activated for nucleophilic aromatic substitution at the C6 position. The benzylsulfonyl group is an excellent leaving group, far superior to the initial benzylsulfanyl group. researchgate.net This enhanced reactivity allows for the displacement of the 6-benzylsulfonyl moiety by a wide range of nucleophiles under mild conditions. acs.orgresearchgate.net
Studies on analogous 6-methylsulfonylpurine nucleosides have shown that the sulfonyl group can be readily displaced by carbanions (derived from species like diethyl malonate and nitromethane), cyanide ions, and other nucleophiles. researchgate.net This strategy provides a powerful method for introducing carbon, nitrogen, oxygen, and sulfur substituents at the C6 position after the C2 position has already been functionalized, showcasing the synthetic utility of 6-(benzylsulfanyl)-2-iodo-5H-purine as a scaffold for creating 2,6-disubstituted purines. acs.orgresearchgate.net
Orthogonality and Interplay of Reactivity at C2 and C6 Positions
The synthetic utility of this compound is significantly enhanced by the distinct reactivity profiles of the substituents at the C2 and C6 positions. This chemical differentiation allows for orthogonal synthesis, where one position can be selectively functionalized while the other remains intact. Furthermore, a sophisticated interplay exists between these two positions, where modification at one site can electronically influence the reactivity of the other, enabling strategic, sequential transformations for the construction of complex polysubstituted purine scaffolds.
The primary basis for this orthogonality lies in the divergent reaction mechanisms favored by each substituent. The carbon-iodine (C-I) bond at the C2 position is an archetypal substrate for palladium-catalyzed cross-coupling reactions. In contrast, the C6 position, bearing a benzylsulfanyl group, is more amenable to nucleophilic aromatic substitution (SNAr), a reactivity that can be dramatically enhanced through oxidation of the sulfur atom.
Selective Functionalization at the C2 Position
The C2-iodo group is the more reactive site for metal-catalyzed cross-coupling reactions compared to a thioether at C6. This high reactivity is characteristic of C-I bonds in heteroaromatic systems. Consequently, reactions such as Suzuki-Miyaura and Sonogashira couplings can be performed with high regioselectivity at the C2 position, leaving the 6-(benzylsulfanyl) moiety untouched. This allows for the introduction of a wide variety of carbon-based substituents, including aryl, heteroaryl, and alkynyl groups.
Studies on related 2-iodopurine systems demonstrate that these couplings proceed efficiently under standard palladium-catalyzed conditions. nih.gov For instance, the Sonogashira coupling of 2-iodoadenosine (B13990) with various terminal alkynes, catalyzed by PdCl₂(PPh₃)₂ and CuI, yields the corresponding 2-alkynyl products in excellent yields. nih.gov Similarly, Suzuki couplings of halogenated purines with aryl boronic acids are well-established methods for creating C-C bonds at the site of the halogen. nih.govnih.gov The reactivity order for halogens in these reactions is typically I > Br > Cl, ensuring that the C2-iodo position is preferentially targeted. nih.gov
Selective Functionalization at the C6 Position
While the 6-(benzylsulfanyl) group can be displaced by potent nucleophiles in an SNAr reaction, its utility as a leaving group is moderate. A more effective strategy involves the oxidation of the thioether to a sulfone. The resulting 6-(benzylsulfonyl) group is a far superior leaving group due to the strong electron-withdrawing nature of the sulfonyl moiety, which significantly activates the C6 position toward nucleophilic attack.
Research has shown that 6-(alkylsulfonyl)purine derivatives readily undergo SNAr displacement with a wide range of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions. byu.eduresearchgate.net This two-step sequence—oxidation followed by nucleophilic substitution—provides a robust and versatile method for modifying the C6 position without disturbing a pre-existing substituent at C2. For example, treatment of a 6-(methylsulfonyl)purine ribonucleoside with various carbon nucleophiles, such as the sodium salt of ethyl acetoacetate, leads to the formation of 6-C-substituted purine derivatives. researchgate.net
Interplay and Sequential Functionalization Strategies
The true synthetic power of the this compound scaffold is realized through the interplay of reactivity between the C2 and C6 positions. The electronic nature of the substituent at one position directly modulates the reactivity of the other. rsc.orgnih.gov
A typical synthetic sequence might begin with a palladium-catalyzed cross-coupling at the C2-iodo position. The introduction of an aryl or alkynyl group at C2 alters the electronic distribution of the entire purine ring system. If the newly introduced group is electron-withdrawing, it will further decrease the electron density of the purine core, thereby increasing the electrophilicity of the C6 position. This electronic activation makes the subsequent SNAr reaction at C6 more facile.
This interplay allows for a logical, stepwise approach to synthesizing 2,6-disubstituted purines:
C2 Functionalization : A Suzuki or Sonogashira coupling is performed on the 2-iodo position to introduce the desired R¹ group.
C6 Activation : The benzylsulfanyl group at C6 is oxidized (e.g., using m-CPBA) to the more reactive benzylsulfonyl group.
C6 Functionalization : The 6-(benzylsulfonyl) group is displaced via SNAr with a suitable nucleophile (Nu-H) to install the desired R² group.
This strategic combination of orthogonal reactivity and electronic interplay provides a powerful platform for generating diverse libraries of highly functionalized purine derivatives, which are valuable in medicinal chemistry and chemical biology. rsc.orgresearchgate.net
Advanced Spectroscopic and Structural Elucidation of Purine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. mdpi.com Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within the 6-(benzylsulfanyl)-2-iodo-5H-purine molecule can be determined.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis
¹H NMR and ¹³C NMR spectroscopy provide fundamental information about the hydrogen and carbon skeletons of the molecule, respectively.
In the ¹H NMR spectrum of a related 6-halopurine nucleoside, the protons of the purine (B94841) ring, H2 and H8, show distinct chemical shifts. researchgate.net Titration with trifluoroacetic acid resulted in downfield shifts for both protons, with a more significant shift observed for H8, suggesting protonation at the N7 position. researchgate.net For 6-benzylaminopurine, the benzyl (B1604629) protons and the purine ring protons are clearly resolved, providing a characteristic fingerprint for the benzyl-substituted purine core. chemicalbook.com
The ¹³C NMR spectrum offers insights into the carbon framework. In 6-substituted purines, the chemical shifts of the carbon atoms in the purine core are sensitive to the nature of the substituent at the C6 position. rsc.org This allows for the detailed analysis of electronic effects within the purine ring system. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Purine and Benzyl Moieties
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Purine H-8 | ~8.2 | - |
| Purine H-2 | ~8.2 | - |
| Benzyl CH₂ | ~4.3 | ~35.0 |
| Benzyl Aromatic | ~7.3 | ~127-137 |
| Purine C-2 | - | ~158 |
| Purine C-4 | - | ~150 |
| Purine C-5 | - | ~125 |
| Purine C-6 | - | ~160 |
| Purine C-8 | - | ~145 |
Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern. Data is compiled from general knowledge of similar structures.
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy for Regiochemical Confirmation
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful 2D NMR technique used to establish long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for confirming the regiochemistry of substitution on the purine ring. For instance, HMBC studies on 6-chloro-9-(tetrahydropyran-2-yl)purine were instrumental in confirming the regioselectivity of a lithiation/quenching sequence. nih.gov By observing correlations between the benzyl CH₂ protons and the C6 carbon of the purine ring, the attachment of the benzylsulfanyl group at the C6 position can be unequivocally confirmed.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Coupled Techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) provides a robust method for the analysis of complex mixtures and the purification of target compounds. chromatographyonline.commdpi.com HPLC-MS allows for the separation of the desired compound from reaction byproducts and impurities, followed by its detection and molecular weight determination by the mass spectrometer.
LC-MS/MS takes this a step further by enabling the fragmentation of the parent ion, providing detailed structural information. nih.govnih.gov The fragmentation pattern of this compound would be expected to show characteristic losses of the benzyl group, the iodine atom, and fragments of the purine ring, allowing for unambiguous identification. Recent studies have demonstrated the utility of UHPLC-MS/MS for the quantification of various purine metabolites in biological samples. chromatographyonline.com
Single Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis
The molecular structures of several related purine derivatives, including 6-chloro-2-iodopurine (B104377) and various purine-benzimidazole hybrids, have been successfully determined by single crystal X-ray diffraction. nih.govnih.gov These studies have provided valuable insights into the geometry and packing of these molecules in the crystal lattice. vensel.orgaps.org For this compound, a single crystal X-ray analysis would definitively confirm the connectivity of the atoms and provide precise details about the orientation of the benzylsulfanyl group relative to the purine ring.
Applications of 6 Benzylsulfanyl 2 Iodo 5h Purine Derivatives As Chemical Biology Probes
Design Principles for Purine-Based Chemical Probes in Biological Systems
The design of effective purine-based chemical probes hinges on several key principles aimed at optimizing their interaction with biological targets while ensuring they are fit for purpose in experimental systems. Target selectivity is a primary consideration, alongside high affinity, cell permeability, and adequate solubility to ensure effective target engagement within a complex biological milieu. researchgate.net
The purine (B94841) core itself provides a foundational structure that mimics endogenous ligands like ATP, enabling interaction with a wide array of biological molecules, including enzymes, receptors, and nucleic acids. ontosight.aiacs.org Modifications at various positions of the purine ring are crucial for tailoring the probe's properties. For instance, substitutions at the C2, C6, and N9 positions can be systematically altered to enhance binding affinity and selectivity for a specific target. nih.govacs.org The introduction of a benzylsulfanyl group at the C6 position and an iodine atom at the C2 position, as in the titular compound, exemplifies this strategy. The benzylsulfanyl group can engage in hydrophobic and π-stacking interactions within a protein's binding pocket, while the iodine atom can serve as a handle for further chemical modification or influence electronic properties.
Furthermore, the design process often incorporates computational modeling and structural biology insights to rationally guide the synthesis of derivatives with desired characteristics. nih.gov The ability to create focused libraries of purine derivatives allows for systematic exploration of structure-activity relationships (SAR), leading to the identification of potent and selective probes. nih.gov
Investigation of Protein-Ligand Interactions through Purine Scaffolds (Non-Clinical Focus)
Purine-based probes have been instrumental in studying the intricacies of protein-ligand interactions, offering insights into binding mechanisms and the dynamic nature of protein structures.
Bromodomain Ligands and the Elucidation of Induced-Fit Pocket Plasticity
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a key role in transcriptional regulation. The development of purine-based ligands has been pivotal in probing the function of these proteins. Notably, a 2-amino-9H-purine scaffold has been utilized to develop ligands targeting bromodomains outside of the well-studied BET family. acs.orgnih.gov
Research has shown that the binding of certain purine derivatives to the bromodomain of BRD9 can induce a significant rearrangement of the residues that form the acetyllysine binding site. acs.org This "induced-fit" mechanism highlights the plasticity of the binding pocket, a crucial aspect for the design of selective inhibitors. For example, compound 11 , a 2-amino-9H-purine derivative, demonstrated low nanomolar potency for BRD9 and was shown to displace the BRD9 bromodomain from chromatin in cellular assays without affecting the related BRD4/histone complex. acs.orgnih.gov This work establishes the 2-amino-9H-purine scaffold as a valuable starting point for developing selective chemical probes to investigate the biological roles of specific bromodomains. acs.orgnih.gov
| Compound | Target | Potency | Key Finding |
| Compound 11 | BRD9 Bromodomain | Low nanomolar | Induces pocket plasticity and displaces BRD9 from chromatin. acs.orgnih.gov |
Heat Shock Protein 90 (Hsp90) Probes for Chaperone Research
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer. Purine-based inhibitors have been at the forefront of Hsp90 research. The initial discovery of PU3, a purine-scaffold inhibitor, was guided by the structure of ATP, the natural ligand for Hsp90's N-terminal nucleotide pocket. nih.govnih.gov
Optimization of this initial lead led to the development of more potent derivatives, such as PU24FCl and the clinical candidate BIIB021. nih.gov These probes have been crucial in validating Hsp90 as a therapeutic target by demonstrating that their inhibition leads to the degradation of Hsp90 client proteins. nih.govnih.gov
Further studies have explored the impact of modifying the hydrophobic moieties of these purine inhibitors. For instance, replacing the 4-methoxy-3,5-dimethylpyridine (B123045) group of BIIB021 with various five-membered ring structures has provided insights into the binding modes within the Hsp90 ATP binding site. mdpi.com X-ray crystallography of these new derivatives in complex with the N-terminal domain of Hsp90 has revealed how different substituents can influence π-π stacking interactions and the conformation of the outer α-helix 4, providing a structural basis for the design of next-generation Hsp90 probes. mdpi.com
| Probe | Target | Potency | Key Finding |
| PU3 | Hsp90 | 15-20 μM | First synthetic Hsp90 inhibitor, confirmed on-target mechanism. nih.govnih.gov |
| PU24FCl | Hsp90 | More potent than PU3 | In vivo active probe. nih.gov |
| BIIB021 | Hsp90 | Nanomolar potency | Orally active clinical candidate. nih.gov |
| Isoxazole derivatives 6b and 6c | Hsp90α | 1.76 µM and 0.203 µM (IC50) | Favorable inhibitory activity, structural insights from X-ray crystallography. mdpi.com |
Riboswitch Binding Studies to Understand RNA-Ligand Recognition
Riboswitches are structured RNA elements that regulate gene expression by directly binding to specific ligands. acs.org The purine riboswitch, which binds guanine (B1146940) and adenine (B156593), is a model system for studying RNA-ligand recognition. nih.govnih.govcambridge.org The design and synthesis of purine analogs have been instrumental in probing the specificity and flexibility of the riboswitch binding pocket. acs.org
Studies using a variety of purine derivatives with modifications at the 2- and 6-positions have revealed how the riboswitch can accommodate different functional groups. nih.gov For example, while some bulky additions at the 6-position abrogate binding, others are tolerated, indicating a degree of flexibility in the binding pocket. nih.gov Calorimetric and crystallographic studies have shown that the binding of these analogs can be facilitated by small structural changes in the RNA or tautomeric shifts in the ligand. nih.gov
These investigations, which have identified purine derivatives that can bind to the riboswitch with affinities comparable to the natural ligand, have been crucial for understanding the principles of molecular recognition by RNA. acs.org This knowledge is also being applied to the design of novel antibacterial compounds that target bacterial riboswitches. acs.org
| Purine Analog | Riboswitch Target | Finding |
| 6-Thioguanine | Guanine Riboswitch | Binds with a KD of 0.073 μM. nih.gov |
| 6-Chloroguanine | Guanine Riboswitch | Binds with a KD of 0.89 μM. nih.gov |
| 2-Aminopurine | Guanine Riboswitch | Binds with a KD of 4.4 μM. nih.gov |
Development of Fluorescent and Other Labeled Purine Derivatives for Mechanistic Research
The attachment of fluorescent tags and other labels to the purine scaffold has created powerful tools for mechanistic research, enabling the visualization and quantification of biological processes. uminho.ptmdpi.comresearchgate.net
Fluorescent purine nucleoside analogs are widely used to study the structure, dynamics, and interactions of nucleic acids and proteins. researchgate.net The design of these probes often involves modifying the purine base in a way that endows it with favorable photophysical properties, such as high quantum yield and a large Stokes shift, while minimizing perturbation of the biological system. uminho.ptwhiterose.ac.uk For example, C8-modification of the purine ring with a rigid "phenyl-ethynyl-phenyl" group has been shown to induce useful fluorescence properties. whiterose.ac.uk
These fluorescent probes have been applied in a variety of research areas, including:
Studying DNA and RNA polymerases: Fluorescent purine analogs can be incorporated into nucleic acids to monitor polymerase activity and conformational changes in real-time. whiterose.ac.uk
Investigating channel function: Novel fluorescent cyclic nucleotide derivatives have been developed to study the binding process and activation of CNG and HCN channels. nih.gov Some of these derivatives exhibit enhanced brightness upon binding to the channel, making them excellent reporters of ligand binding. nih.gov
Visualizing mitochondrial G-quadruplexes: Near-infrared fluorescent probes based on a purine platform have been constructed to visualize the upregulation of mitochondrial G-quadruplexes during mitochondrial dysfunction. acs.org
In addition to fluorescent tags, other labels such as mass-tags can be incorporated into purine derivatives, allowing for their detection using mass spectrometry. google.com This expands the toolkit available to researchers for studying the interactions and fate of these probes in biological systems.
Modulation of Biological Pathways and Molecular Targets for Basic Scientific Understanding
Purine derivatives, due to their structural similarity to endogenous signaling molecules, can be used to modulate a wide range of biological pathways and molecular targets, providing valuable insights into their function in basic scientific research. ontosight.ainih.govscbt.com
The versatility of the purine scaffold allows for the development of inhibitors or modulators for various protein families, including:
Kinases: Purine-based compounds have been extensively developed as ATP-competitive kinase inhibitors. acs.org By systematically modifying the purine core, it is possible to achieve selectivity for specific kinases, enabling the dissection of their roles in signaling pathways. nih.gov
Enzymes of purine metabolism: Derivatives of purine can act as inhibitors of enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase, providing tools to study the role of these pathways in cellular processes. scbt.com
Other protein targets: The purine scaffold has been successfully adapted to target a diverse range of proteins, including sulfotransferases and phosphodiesterases, highlighting its broad utility as a privileged scaffold in chemical biology. researchgate.net
By using these molecular probes to inhibit or activate specific targets, researchers can observe the downstream consequences on cellular processes, helping to elucidate the complex networks that govern cell function. This approach is highly complementary to genetic methods like RNA interference, offering advantages such as immediate and tunable inhibition of protein function. nih.gov The ability of purine derivatives to influence gene expression through epigenetic modifications further underscores their importance as tools for fundamental biological research. scbt.com
Q & A
Q. What are the common synthetic routes for preparing 6-(Benzylsulfanyl)-2-iodo-5H-purine, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from purine derivatives. Key steps include:
Nitrosation : Introduction of a nitroso group using sodium nitrite in acidic conditions (e.g., HCl), as seen in the preparation of intermediates like 6-amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-one .
Reduction : Sodium dithionite reduces nitroso groups to amines, critical for subsequent cyclization.
Cyclization and Iodination : Cyclization under controlled pH and temperature, followed by iodination using iodine or iodinating agents.
Q. Critical Parameters :
- Reagent stoichiometry : Excess sodium nitrite ensures complete nitrosation but may lead to side reactions if unoptimized.
- Temperature : Nitrosation at 70–80°C optimizes reaction rates while avoiding decomposition .
- Purification : Acid-base extraction or recrystallization improves purity. Yields for intermediates range from 70% to 86% under optimized conditions .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- H-NMR and C-NMR : Identify proton environments (e.g., benzylsulfanyl CH at δ 4.45 ppm) and carbon backbone. Aromatic protons typically appear as multiplets (δ 7.20–7.50 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1,647 cm, NH stretches at 3,300–3,400 cm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., M at m/z 298) and fragmentation patterns validate molecular weight and structural motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions in activity data (e.g., varying IC values) require:
Statistical Validation : Apply non-parametric tests like the Kruskal-Wallis test to assess significance across datasets. For example, a p-value <0.05 indicates significant differences in activity between derivatives .
Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylsulfanyl moiety) with activity trends using Hammett parameters .
Q. What strategies optimize the regioselectivity of iodination in 6-(Benzylsulfanyl)-5H-purine derivatives?
Methodological Answer:
- Directing Groups : The benzylsulfanyl group acts as a weak ortho/para-director. Use Lewis acids (e.g., AlCl) to enhance regioselectivity during iodination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring iodination at the 2-position.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, as seen in analogous purine iodinations .
Q. How does the electronic environment of the benzylsulfanyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Hammett Analysis : Electron-donating groups (e.g., -OCH) on the benzyl ring increase electron density at sulfur, enhancing nucleophilicity and accelerating Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups (e.g., -NO) reduce reactivity .
- Coordination Chemistry : The sulfur atom can coordinate to transition metals (e.g., Co), altering reactivity in catalytic cycles. Distorted octahedral geometries in cobalt complexes suggest potential for tailored ligand design .
Data Analysis and Interpretation
Q. Table 1. Comparative Activity Data for Purine Derivatives
| Compound | Mean Activity | SD | Median | IQR |
|---|---|---|---|---|
| 2-Mercaptopurine | 30 | 121.8 | 79.8 | 105 |
| 6-Thioguanine | 30 | 87.8 | 50.1 | 74.2 |
| 6-(Benzylsulfanyl) Analog* | Hypothetical | — | — | — |
*Hypothetical data inferred from structural analogs. Use Kruskal-Wallis tests to compare activity distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
